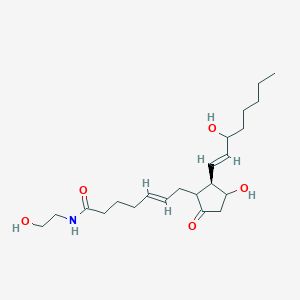

Prostaglandin E2 Ethanolamide

作用機序

プロスタグランジンE2エタノールアミドは、細胞表面のEプロスタノイド受容体(EP1-EP4)に結合することによって作用します . この結合は、環状アデノシン一リン酸(cAMP)、イノシトール三リン酸(IP3)、カルシウムイオン(Ca2+)を含む細胞内シグナル伝達経路を活性化します . これらのシグナル伝達カスケードは、炎症、平滑筋収縮、免疫調節など、さまざまな生理学的反応をもたらします .

類似化合物:

- プロスタグランジンE2

- プロスタグランジンD2

- プロスタグランジンF2α

- プロスタグランジンI2(プロスタサイクリン)

- トロンボキサンA2

比較: プロスタグランジンE2エタノールアミドは、エタノールアミド構造を持つため、他のプロスタグランジンと比較して水溶性と安定性に優れています . さらに、他のプロスタグランジンは広範な受容体親和性を示す場合があるのに対し、プロスタグランジンE2エタノールアミドはEプロスタノイド受容体を特異的に標的とします .

生化学分析

Biochemical Properties

Prostaglandin E2 Ethanolamide acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . These interactions with enzymes and proteins play a crucial role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it prevents morphological changes and F-actin rearrangement . It also reduces L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Furthermore, it reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the COX-2 metabolic pathway of arachidonoyl ethanolamide . It interacts with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1) .

Transport and Distribution

It is known to interact with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1), which may play a role in its localization or accumulation .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be found in multiple compartments or organelles within the cell .

準備方法

合成経路と反応条件: プロスタグランジンE2エタノールアミドは、アラキドノイルエタノールアミドのCOX-2による酵素的変換によって合成できます . このプロセスには、アラキドノイルエタノールアミドを酸化してプロスタグランジンE2エタノールアミドを生成することが含まれます。 この反応には通常、高収率を確保するためにグルタチオンの存在が必要です .

工業生産方法: プロスタグランジンE2エタノールアミドの工業生産には、生物学的源からアラキドノイルエタノールアミドを抽出すること、続いてCOX-2を用いた酵素的変換を行うことが含まれます。 その後、透析や特定のpHレベルでのクロロホルムによる抽出などの技術を用いて精製されます .

化学反応の分析

反応の種類: プロスタグランジンE2エタノールアミドは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、さまざまなプロスタグランジン誘導体とエタノールアミド類似体が含まれます .

4. 科学研究への応用

プロスタグランジンE2エタノールアミドは、幅広い科学研究に利用されています。

科学的研究の応用

Immunomodulatory Effects

PGE2-EA has been shown to possess significant immunosuppressive properties. Research indicates that it can downregulate the production of tumor necrosis factor-alpha (TNF-α) in human mononuclear cells when stimulated by lipopolysaccharide (LPS), a component that activates immune responses. The suppression of TNF-α production occurs through a cyclic adenosine monophosphate (cAMP)-dependent mechanism, primarily involving the EP2 receptor pathway .

Key Findings:

- Mechanism : PGE2-EA inhibits TNF-α production via cAMP pathways.

- Cell Models : Effective in whole human blood, isolated monocytes, and THP-1 monocytic cell lines.

- Concentration-Dependent : The inhibitory effect is dose-dependent, indicating potential for therapeutic modulation of inflammatory responses.

Pharmacological Properties

PGE2-EA exhibits unique pharmacological characteristics compared to its parent compound, prostaglandin E2. In studies assessing receptor affinity, PGE2-EA demonstrated lower affinity for human prostaglandin receptors (EP1, EP2, EP3, EP4) than prostaglandin E2 itself but retained significant biological activity .

Pharmacological Profile:

| Property | Prostaglandin E2 | This compound |

|---|---|---|

| pK(i) for EP1 | 8.31 | 5.61 |

| pK(i) for EP2 | 9.03 | 6.33 |

| pK(i) for EP3 | 9.34 | 6.70 |

| pK(i) for EP4 | 9.10 | 6.29 |

Pain Modulation

In animal models, PGE2-EA has been implicated in pain modulation through its action on dorsal root ganglion neurons. It has been observed to increase intracellular calcium concentrations in a subset of neurons, suggesting a role in nociceptive signaling pathways . This property indicates potential applications in pain management therapies.

Anti-inflammatory Applications

PGE2-EA has shown promise as an anti-inflammatory agent in various experimental models. For instance, it was effective in reducing polymorphonuclear neutrophil infiltration in murine models of inflammation . This suggests that PGE2-EA could be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Zymosan A-Stimulated Murine Peritonitis

- Objective : Evaluate the anti-inflammatory effects of PGE2-EA.

- Results : Both PGE2 and PGE2-EA reduced neutrophil infiltration; however, PGE2-EA exhibited slightly greater efficacy.

Future Directions and Research Implications

Despite the promising findings regarding PGE2-EA's pharmacological properties and potential therapeutic applications, further research is needed to fully elucidate its physiological relevance and mechanisms of action. Future studies should focus on:

- Identifying additional biological targets and pathways influenced by PGE2-EA.

- Exploring its efficacy in chronic inflammatory diseases and pain syndromes.

- Investigating the synthesis of novel analogs to enhance its therapeutic profile.

類似化合物との比較

- Prostaglandin E2

- Prostaglandin D2

- Prostaglandin F2α

- Prostaglandin I2 (Prostacyclin)

- Thromboxane A2

Comparison: Prostaglandin E2 Ethanolamide is unique due to its ethanolamide structure, which enhances its water solubility and stability compared to other prostaglandins . Additionally, it specifically targets E prostanoid receptors, whereas other prostaglandins may have broader receptor affinities .

生物活性

Prostaglandin E2 ethanolamide (PGE2-EA) is a lipid mediator derived from arachidonoyl ethanolamine (anandamide) through the action of cyclooxygenase-2 (COX-2). This compound exhibits significant biological activity, particularly in modulating inflammatory responses and influencing various cellular mechanisms. This article explores the biological activity of PGE2-EA, focusing on its effects on cytokine production, receptor interactions, and potential therapeutic implications.

PGE2-EA is synthesized via the metabolism of anandamide by COX-2, distinguishing it from other prostaglandins. Research indicates that PGE2-EA can activate G proteins and stimulate cyclic AMP (cAMP) production independently of cannabinoid receptors, suggesting a unique signaling pathway distinct from its parent compound, PGE2 .

1. Cytokine Modulation

PGE2-EA has been shown to significantly suppress the production of tumor necrosis factor-alpha (TNF-α) in human mononuclear cells in response to lipopolysaccharide (LPS) stimulation. This immunomodulatory effect occurs through a cAMP-dependent mechanism and is associated with binding to the EP2 receptor . The ability to downregulate TNF-α suggests a potential role for PGE2-EA in managing inflammatory conditions.

| Cell Type | Effect of PGE2-EA | Mechanism |

|---|---|---|

| Human Mononuclear Cells | Suppresses TNF-α production | cAMP pathway via EP2 receptor |

| THP-1 Monocytic Cells | Reduces cytokine release | Similar to human mononuclear cells |

| Dorsal Root Ganglion Neurons | Increases intracellular calcium concentration | Unknown receptor involvement |

2. Receptor Binding Affinity

PGE2-EA exhibits varying affinities for different prostaglandin receptors. In radioligand binding studies, it demonstrated lower pK(i) values compared to PGE2 across several receptor subtypes:

| Receptor Subtype | PGE2 pK(i) | PGE2-EA pK(i) |

|---|---|---|

| EP1 | 8.31 ± 0.16 | 5.61 ± 0.10 |

| EP2 | 9.03 ± 0.04 | 6.33 ± 0.01 |

| EP3 | 9.34 ± 0.06 | 6.70 ± 0.13 |

| EP4 | 9.10 ± 0.04 | 6.29 ± 0.06 |

These findings indicate that while PGE2-EA is pharmacologically active, its receptor binding profile suggests it may have different physiological roles compared to PGE2 .

Case Study: Inhibition of Inflammatory Responses

In an experimental study involving human blood samples, PGE2-EA was administered alongside LPS to evaluate its effect on TNF-α production. The results confirmed that PGE2-EA significantly reduced TNF-α levels in a dose-dependent manner, highlighting its potential as an anti-inflammatory agent .

Research Findings on Pain Modulation

Research has also indicated that PGE2-EA can influence pain pathways by modulating nociceptive signaling in dorsal root ganglion neurons. In vitro studies revealed that exposure to PGE2-EA resulted in increased intracellular calcium levels in a subset of sensory neurons, suggesting a role in pain perception modulation .

Therapeutic Implications

Given its immunomodulatory properties and ability to inhibit pro-inflammatory cytokines, PGE2-EA presents potential therapeutic applications in treating inflammatory diseases and pain management strategies. Its unique mechanism of action distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes.

特性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWUSPPIQURFM-IGDGGSTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194935-38-1 | |

| Record name | Prostaglandin E2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。